Cas no 2228147-12-2 (3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine)

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a thiazole-pyrazole scaffold, which is of significant interest in medicinal chemistry and agrochemical research. Its structural complexity, combining cyclopropyl, thiazole, and pyrazole moieties, offers unique reactivity and binding properties, making it a valuable intermediate for the synthesis of biologically active molecules. The presence of the amine group at the 5-position of the pyrazole ring enhances its potential for further functionalization, enabling the development of targeted compounds. This compound exhibits stability under standard conditions and demonstrates compatibility with a range of synthetic transformations, underscoring its utility in drug discovery and material science applications.
3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine structure
2228147-12-2 structure
Product Name:3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine
CAS No:2228147-12-2
MF:C10H12N4S
MW:220.294079780579
CID:6073850
PubChem ID:165610154
Update Time:2025-06-10

3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine
    • EN300-1728510
    • 2228147-12-2
    • Inchi: 1S/C10H12N4S/c1-14-9(11)4-7(13-14)8-5-15-10(12-8)6-2-3-6/h4-6H,2-3,11H2,1H3
    • InChI Key: GCOATJPXZRSZLV-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=C(N)N(C)N=2)N=C1C1CC1

Computed Properties

  • Exact Mass: 220.07826757g/mol
  • Monoisotopic Mass: 220.07826757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 85Ų

3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>

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3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine Related Literature

Additional information on 3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine

Introduction to 3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 2228147-12-2)

3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole and thiazole classes, which are well-documented for their role in drug discovery and development. The presence of both cyclopropyl and thiazole moieties in its structure imparts distinct electronic and steric characteristics, making it a promising candidate for further investigation.

The chemical structure of this compound can be described as a fused system consisting of a pyrazole ring substituted at the 5-position with an amine group, and at the 4-position with a thiazole ring linked to a cyclopropyl group. This arrangement creates a molecule with multiple sites for interaction with biological targets, which is a key consideration in medicinal chemistry. The thiazole moiety is particularly noteworthy, as it is frequently found in biologically active molecules and has been shown to exhibit various pharmacological effects.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The pyrazole scaffold, in particular, has been extensively studied due to its versatility and the ease with which it can be modified to produce compounds with desired biological properties. The incorporation of the cyclopropyl group into the molecule adds an additional layer of complexity, as this substituent can influence both the electronic distribution and the steric environment of the molecule.

One of the most compelling aspects of 3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged similar structural motifs to develop compounds with activity against a range of targets, including enzymes and receptors involved in inflammatory responses, infectious diseases, and cancer. The thiazole component, for instance, has been shown to modulate the activity of certain enzymes by interacting with key residues in their active sites.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclopropyl group requires careful consideration of reaction conditions to ensure high yield and purity. Additionally, the connection between the pyrazole and thiazole rings must be achieved in a manner that preserves the integrity of both heterocyclic systems. Advances in catalytic methods have made it possible to construct such complex molecules more efficiently than ever before.

From a computational chemistry perspective, the molecular properties of 3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine have been extensively modeled to predict its behavior in biological systems. These studies have provided valuable insights into how the compound might interact with target proteins and how its conformational flexibility could affect its potency. The use of molecular dynamics simulations has allowed researchers to visualize potential binding modes and estimate binding affinities.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes relevant to human health. For example, derivatives of pyrazole-thiazole hybrids have been reported to inhibit kinases and other enzymes involved in signal transduction pathways. The presence of the cyclopropyl group may enhance binding affinity by introducing steric constraints that improve complementarity with biological targets.

In addition to its potential therapeutic applications, this compound serves as a valuable tool for exploring new chemical space. By modifying various functional groups within its structure, researchers can generate libraries of analogs that can be screened for biological activity. This approach has been instrumental in identifying lead compounds for further development into novel drugs.

The role of computational methods in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has enabled researchers to rapidly assess the binding potential of thousands of compounds against known drug targets. For 3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-amine, such methods have provided initial evidence suggesting that it may interact with proteins involved in disease pathways.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between synthetic chemists, biologists, and computer scientists. Each discipline contributes unique expertise that collectively advances our understanding of how small molecules interact with biological systems. This collaborative approach is essential for translating laboratory discoveries into tangible therapeutic benefits.

Looking ahead, further research is needed to fully elucidate the pharmacological properties of 3-(2-cyclopropyl-1,3-thiazol-4-yl)-1-methyl-1H-pyrazol-5-am ine (CAS No. 2228147-12). Investigating its mechanism of action will be crucial for understanding its potential as a drug candidate. Additionally, exploring new synthetic routes could improve scalability and cost-efficiency for future applications.

In conclusion,3-(2-cyclopropyl - 1 , 3 - thiaz ol - 4 - yl ) - 1 - methyl - 1 H - py ra z ol - 5 - am ine represents an exciting opportunity for medicinal chemists due to its unique structural features and potential biological activities. As research continues,this compound is likely to play an important role in developing new treatments for various diseases.

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